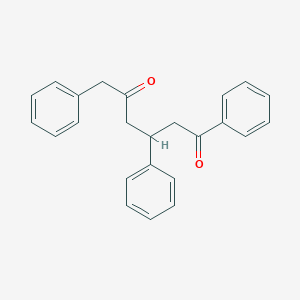
1,3,6-Triphenylhexane-1,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,6-Triphenylhexane-1,5-dione is an organic compound characterized by its hexane backbone with phenyl groups attached at positions 1, 3, and 6, and keto groups at positions 1 and 5
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-Triphenylhexane-1,5-dione typically involves multi-step organic reactions. One common method is the Claisen condensation reaction, where esters react with ketones in the presence of a strong base to form β-diketones. For instance, the reaction of benzyl acetate with benzylideneacetone under basic conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process.
化学反応の分析
Types of Reactions
1,3,6-Triphenylhexane-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
1,3,6-Triphenylhexane-1,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3,6-Triphenylhexane-1,5-dione involves its interaction with molecular targets through its keto and phenyl groups. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing various biochemical pathways. For instance, it may inhibit enzymes by binding to their active sites or alter cell signaling pathways .
類似化合物との比較
Similar Compounds
1,3,5-Triphenylhexane-1,5-dione: Similar structure but with different substitution pattern.
1,3-Diphenylpropane-1,3-dione: Shorter carbon chain with similar functional groups.
1,3,5-Triketones: Compounds with three keto groups.
特性
CAS番号 |
57234-22-7 |
|---|---|
分子式 |
C24H22O2 |
分子量 |
342.4 g/mol |
IUPAC名 |
1,3,6-triphenylhexane-1,5-dione |
InChI |
InChI=1S/C24H22O2/c25-23(16-19-10-4-1-5-11-19)17-22(20-12-6-2-7-13-20)18-24(26)21-14-8-3-9-15-21/h1-15,22H,16-18H2 |
InChIキー |
KZOFXXZQSPJPEM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(=O)CC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene](/img/structure/B14617882.png)

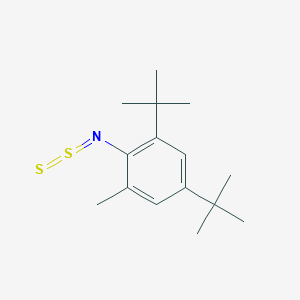
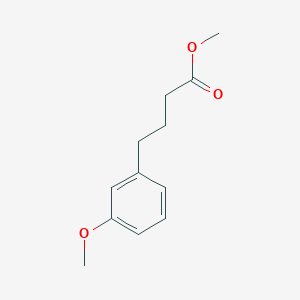
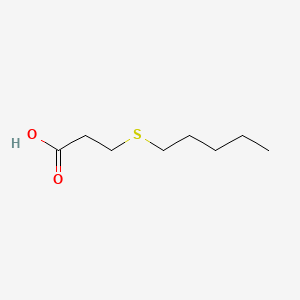

![N-methyl-N-[(4-propan-2-ylphenyl)methylideneamino]methanamine](/img/structure/B14617928.png)

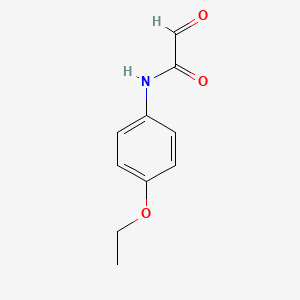
![N-[3-(Furan-2-yl)propyl]-3-methylaniline](/img/structure/B14617947.png)
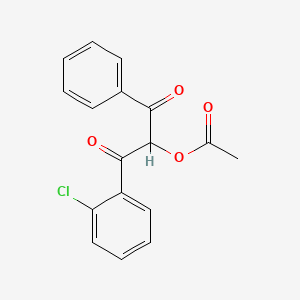
![Ethyl [di(propan-2-yl)phosphanyl]acetate](/img/structure/B14617952.png)
